Welcome to the BenchChem Online Store!
molecular formula C9H12BrN3O B2973179 N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide CAS No. 710322-28-4

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide

Cat. No. B2973179
M. Wt: 258.119
InChI Key: HLURXGVOCYJEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07132425B2

Procedure details

A mixture of N-(5-bromo-pyrazin-2-yl)-2,2-dimethyl-propionamide (29.67 g, 114.9421 mmol), dichloro[1,1′-bis(diphenylphosphino)ferro-cene]palladium(II) dichloromethane adduct (0.95 g, 1.1633 mmol), triethylamine (17.6 mL, 126.2733 mmol), and potassium vinyltrifluoroborate (19.25 g, 143.7103 mmol) in ethanol (245 mL) was heated at 100° C. for 90 min. At this time, the reaction mixture was allowed to cool to 25° C. and then was concentrated in vacuo. The resulting orange slurry was diluted with methylene chloride (200 mL). The organic layer was washed with a 1N aqueous hydrochloric acid solution (2×200 mL), a saturated aqueous sodium bicarbonate solution (1×200 mL), and a saturated aqueous sodium chloride solution (1×200 mL). The combined aqueous layers were back-extrated with methylene chloride (1×200 mL). The combined organic layers were dried over magnesium chloride and decolorizing carbon, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 75S, Silica, 100% hexanes to 10% ethyl acetate/hexanes) afforded 2,2-dimethyl-N-(5-vinyl-pyrazin-2-yl)-propionamide (21.64 g, 92%) as an off-white solid: mp 80.4–81.8° C.; EI-HRMS m/e calcd for C11H15N3O (M+) 205.1215, found 205.1214.
Quantity
29.67 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
19.25 g
Type
reactant
Reaction Step One
Quantity
245 mL
Type
solvent
Reaction Step One
Name
dichloro[1,1′-bis(diphenylphosphino)ferro-cene]palladium(II) dichloromethane adduct
Quantity
0.95 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1.[CH2:15](N(CC)CC)[CH3:16].C([B-](F)(F)F)=C.[K+]>C(O)C.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[CH3:11][C:10]([CH3:13])([CH3:12])[C:9]([NH:8][C:5]1[CH:4]=[N:3][C:2]([CH:15]=[CH2:16])=[CH:7][N:6]=1)=[O:14] |f:2.3,5.6.7.8.9,^1:36,37,38,39,40,54,55,56,57,58|

Inputs

Step One
Name
Quantity
29.67 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)NC(C(C)(C)C)=O
Name
Quantity
17.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
19.25 g
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
245 mL
Type
solvent
Smiles
C(C)O
Name
dichloro[1,1′-bis(diphenylphosphino)ferro-cene]palladium(II) dichloromethane adduct
Quantity
0.95 g
Type
catalyst
Smiles
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting orange slurry was diluted with methylene chloride (200 mL)
WASH
Type
WASH
Details
The organic layer was washed with a 1N aqueous hydrochloric acid solution (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium chloride
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
CC(C(=O)NC1=NC=C(N=C1)C=C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.64 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.